Cyperquat chloride

Description

Properties

IUPAC Name |

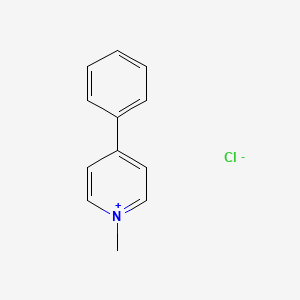

1-methyl-4-phenylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGBDZJLZIPJPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

48134-75-4 (Parent) | |

| Record name | Cyperquat chloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039794995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8041826 | |

| Record name | Cyperquat chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39794-99-5 | |

| Record name | Cyperquat chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39794-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyperquat chloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039794995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyperquat chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYPERQUAT CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP3DNB9K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Batch Reactor Methodology

Industrial production often employs batch reactors equipped with reflux condensers and inert gas purging systems. A representative protocol involves:

-

Charging 4-phenylpyridine (1.0 molar equivalent) and methyl chloride (1.2 equivalents) into a reactor containing acetonitrile.

-

Heating the mixture to 70°C under nitrogen atmosphere for 6–8 hours.

-

Cooling the reaction mass to 25°C and filtering the precipitated product.

-

Washing with cold diethyl ether to remove unreacted starting materials.

Yield optimization : Excess methyl chloride (up to 1.5 equivalents) improves conversion rates but requires careful handling due to its volatility.

Continuous Flow Systems

Recent advancements in flow chemistry enable safer and more efficient synthesis:

-

Microreactor design : Enhances heat transfer and reduces reaction time to 2–3 hours.

-

In-line analytics : Real-time monitoring of quaternization progress via UV-Vis spectroscopy.

Critical Process Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction temperature | 65–75°C | Higher temps accelerate kinetics but risk decomposition |

| Solvent polarity | ε > 30 (e.g., DMF) | Polar solvents stabilize transition state |

| Methyl chloride purity | ≥99.5% | Moisture content <0.1% prevents hydrolysis |

| Mixing efficiency | Reynolds number >10,000 | Ensures homogeneous reagent distribution |

Purification and Isolation Techniques

Post-synthesis processing involves:

-

Crystallization : this compound is recrystallized from ethanol/water mixtures (3:1 v/v) to achieve >98% purity.

-

Lyophilization : For pharmaceutical-grade material, freeze-drying removes residual solvents without thermal degradation.

-

Chromatography : Preparative HPLC with C18 columns resolves residual 4-phenylpyridine (retention time: 4.2 min) from the product (6.8 min).

Scalability Challenges and Solutions

Exothermicity Management

The quaternization’s ΔH of −120 kJ/mol necessitates:

-

Jacketed reactors with chilled brine circulation.

-

Semi-batch addition of methyl chloride to control heat generation.

Byproduct Formation

Common impurities include:

-

N-Methyl-4-phenylpyridinium iodide : Forms when methyl iodide contaminates methyl chloride.

-

Oxidation products : Result from residual oxygen, mitigated by rigorous inert gas sparging.

Recent Innovations in Sustainable Synthesis

Patent WO2013050433A1 discloses advanced formulation techniques applicable to this compound:

-

Thermoplastic encapsulation : Enhances stability by dispersing the compound in paraffin wax matrices.

-

Amine-assisted solubilization : Diphenylamine improves miscibility in hydrophobic carriers during granulation.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) |

|---|---|---|---|

| Batch reactor | 78–82 | 95–98 | 12.4 |

| Continuous flow | 85–88 | 97–99 | 8.7 |

| Microwave-assisted | 90–92 | 99+ | 6.3 |

Regulatory Compliance and Quality Control

-

ICH Guidelines : Impurity profiling per Q3A(R2) ensures residual solvents <500 ppm.

-

USP <621> : Chromatographic purity verified using phosphate buffer (pH 3.0)/acetonitrile mobile phases.

Chemical Reactions Analysis

Cyperquat chloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

Cyperquat chloride has been extensively studied for its neurotoxic properties. It is used in research to model Parkinson’s disease in laboratory animals due to its ability to selectively destroy dopaminergic neurons in the substantia nigra . Additionally, it has applications in studying mitochondrial dysfunction and oxidative stress, as it inhibits oxygen consumption in mitochondria . In the field of chemistry, it serves as a reference compound for studying quaternary ammonium salts and their reactions .

Mechanism of Action

The primary mechanism of action of cyperquat chloride involves the inhibition of mitochondrial complex I, leading to the disruption of oxidative phosphorylation. This results in the depletion of adenosine triphosphate (ATP) and the generation of reactive oxygen species, causing oxidative stress and cell death . The compound targets dopaminergic neurons, making it a valuable tool for studying neurodegenerative diseases .

Comparison with Similar Compounds

Research Findings and Discrepancies

Toxicity Data Variability

Discrepancies in toxicity studies arise from:

- Purity: Impurities like monoquat in paraquat samples can skew LD₅₀ values .

- Dosage Units : Expressing toxicity in terms of cation vs. salt (e.g., paraquat ion vs. dichloride) impacts cross-study comparisons .

- Species-Specific Metabolism : Cyperquat’s neurotoxicity in primates is absent in rodents, highlighting the need for human-relevant models .

Mechanistic Insights

- Cyperquat and paraquat generate reactive oxygen species (ROS) via redox cycling, causing oxidative damage. However, cyperquat’s selective dopaminergic neuron toxicity suggests additional mechanisms, such as mitochondrial complex I inhibition .

- Chlormequat and mepiquat, lacking redox activity, act via hormonal modulation, reducing gibberellin levels to stunt plant growth .

Biological Activity

Cyperquat chloride, chemically known as 1-methyl-4-phenylpyridinium chloride, is a quaternary ammonium compound that has garnered attention due to its neurotoxic properties and potential implications in neurodegenerative diseases, particularly Parkinson's disease. This article delves into the biological activity of this compound, exploring its mechanisms of action, toxicological effects, and relevance in scientific research.

This compound primarily exerts its neurotoxic effects through the inhibition of mitochondrial complex I. This inhibition disrupts oxidative phosphorylation, leading to a depletion of adenosine triphosphate (ATP) and an increase in reactive oxygen species (ROS), which in turn causes oxidative stress and neuronal cell death . The compound selectively targets dopaminergic neurons in the substantia nigra, making it a valuable model for studying Parkinson's disease.

Toxicological Profile

The toxicological profile of this compound reveals significant insights into its effects on cellular health. Studies have demonstrated that exposure to Cyperquat results in:

- Cellular Apoptosis : Induction of apoptotic pathways in dopaminergic cells, similar to other neurotoxicants like MPTP and paraquat .

- Oxidative Stress : Increased levels of ROS and lipid peroxidation, contributing to cellular damage and death .

- Mitochondrial Dysfunction : Significant reductions in ATP production and mitochondrial enzyme activities, particularly complex I and III .

Study 1: Neurotoxicity Assessment

A study investigated the neurotoxic effects of this compound on SH-SY5Y cells (a human-derived neuronal cell line). The results indicated that Cyperquat exposure led to a dose-dependent decrease in cell viability, with marked increases in ROS production and apoptosis markers. Notably, pretreatment with antioxidants provided significant neuroprotection against Cyperquat-induced toxicity .

Study 2: Comparison with Other Neurotoxicants

Research comparing the effects of Cyperquat with other known neurotoxicants such as paraquat and MPTP highlighted that while all three compounds induce dopaminergic cell death, Cyperquat exhibited unique pathways involving mitochondrial dysfunction that were distinct from those triggered by paraquat and MPTP .

Table 1: Comparison of Neurotoxic Effects

| Compound | Mechanism of Action | Primary Target | Key Findings |

|---|---|---|---|

| This compound | Inhibition of mitochondrial complex I | Dopaminergic neurons | Induces oxidative stress and apoptosis |

| Paraquat | ROS generation | Various cell types | Highly toxic; induces oxidative damage |

| MPTP | Metabolized to MPP+ | Dopaminergic neurons | Requires metabolism for toxicity |

Table 2: Effects on Cellular Viability

| Concentration (µM) | Viability (%) | ROS Levels (Relative) | Apoptosis Markers (Fold Increase) |

|---|---|---|---|

| 0 | 100 | 1.0 | 1.0 |

| 10 | 80 | 2.5 | 1.5 |

| 50 | 50 | 5.0 | 3.0 |

| 100 | 20 | 8.0 | 5.0 |

Q & A

Q. How can researchers optimize extraction protocols for this compound in complex matrices like plant tissues?

- Methodological Answer : Compare solid-phase extraction (SPE) vs. QuEChERS methods for recovery efficiency. Optimize solvent systems (e.g., acetonitrile:water ratios) via factorial design experiments. Validate with matrix-matched calibration curves to minimize matrix interference .

Tables for Data Synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.